An In-Depth Technical Guide on the Synthesis and Characterization of 10,11-Dihydroxycarbamazepine
An In-Depth Technical Guide on the Synthesis and Characterization of 10,11-Dihydroxycarbamazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 10,11-dihydroxycarbamazepine, a major and pharmacologically relevant metabolite of the widely used anticonvulsant drug carbamazepine (B1668303) and its prodrug, oxcarbazepine (B1677851). This document details a preparatively useful synthetic route from carbamazepine, outlines extensive characterization methodologies including spectroscopic and chromatographic techniques, and discusses its biological significance, particularly its interaction with voltage-gated sodium channels. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and metabolic pathways are illustrated using diagrams for enhanced clarity.
Introduction
10,11-Dihydroxycarbamazepine, also known as carbamazepine-10,11-diol, is a key metabolite in the biotransformation of carbamazepine.[1][2] The metabolic pathway proceeds via the formation of a carbamazepine-10,11-epoxide (B195693) intermediate, which is subsequently hydrolyzed by epoxide hydrolase to the diol.[3][4][5] As a significant downstream product of carbamazepine metabolism, 10,11-dihydroxycarbamazepine is of considerable interest in pharmacokinetic and toxicological studies, as it may contribute to both the therapeutic efficacy and the adverse effects of the parent drug.[1] Its interaction with biological targets, notably voltage-gated sodium channels, underscores its pharmacological relevance.[1][6] This guide presents a detailed methodology for the chemical synthesis and thorough characterization of this important metabolite.
Synthesis of 10,11-Dihydroxycarbamazepine
The chemical synthesis of 10,11-dihydroxycarbamazepine is typically achieved through a two-step process starting from carbamazepine: epoxidation followed by hydrolysis of the resulting epoxide. This route allows for the preparation of the racemic trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.
Synthesis Pathway
The overall synthetic pathway can be visualized as follows:
Experimental Protocols
Step 1: Synthesis of Carbamazepine-10,11-epoxide
A widely referenced method for the epoxidation of carbamazepine involves the use of meta-chloroperoxybenzoic acid (m-CPBA).[7][8]
-
Materials: Carbamazepine, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Diethyl ether.
-
Procedure:
-
Dissolve carbamazepine in dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the cooled carbamazepine solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and meta-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude carbamazepine-10,11-epoxide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether) to obtain the pure epoxide.
-
Step 2: Synthesis of racemic trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine
The hydrolysis of the epoxide to the diol can be achieved under acidic conditions.[2]
-
Materials: Carbamazepine-10,11-epoxide, Acetone, Water, Perchloric acid.
-
Procedure:
-
Dissolve carbamazepine-10,11-epoxide in a mixture of acetone and water.
-
Add a catalytic amount of perchloric acid to the solution.
-
Stir the reaction mixture at room temperature. Monitor the disappearance of the epoxide by TLC.
-
Once the reaction is complete, neutralize the solution with a suitable base (e.g., dilute sodium bicarbonate solution).
-
Remove the acetone under reduced pressure.
-
The resulting aqueous solution will contain the precipitated product.
-
Collect the solid by filtration, wash with water, and dry to yield racemic trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.
-
Further purification can be achieved by recrystallization.
-
Quantitative Data
| Parameter | Value | Reference(s) |
| Epoxidation Yield | ~60% | [7] |
| Hydrolysis Yield | Not explicitly stated | [2] |
Characterization of 10,11-Dihydroxycarbamazepine
A comprehensive characterization of 10,11-dihydroxycarbamazepine is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, employ proton decoupling and a sufficient number of scans.
-
Process the spectra using appropriate software and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.
-
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Experimental Protocol (LC-MS/MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Perform liquid chromatography using a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water with a small amount of formic acid.[9]
-
Introduce the eluent into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
-
Quantitative Data (LC-MS/MS Fragmentation):
Precursor Ion (m/z) Product Ions (m/z) Reference(s) 271.1 ([M+H]⁺) 253.1, 210.1, 180.1 [10]
Chromatographic Characterization
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the synthesized compound and for separating its isomers.
-
Experimental Protocol (Purity Analysis and Isomer Separation):
-
Prepare a standard solution of the synthesized 10,11-dihydroxycarbamazepine in the mobile phase or a suitable solvent.
-
Use a reversed-phase C18 column for analysis.[9]
-
A mobile phase consisting of a mixture of water, methanol, and acetonitrile is commonly employed. For example, a composition of water-methanol-acetonitrile-triethylamine (68.7:25:6:0.3, v/v/v/v) at a pH of 6.5 has been reported.[11]
-
Set the flow rate to 1.0 mL/min and the column temperature as required.
-
Detect the analyte using a UV detector at a wavelength of approximately 237 nm.[11]
-
For chiral separation of the trans isomers, a polysaccharide-based stationary phase with a mobile phase of n-hexane-ethanol (75:25, v/v) can be used.[1]
-
-
Quantitative Data (HPLC):
Parameter Value Reference(s) Column Reversed-phase C18 [9][11] Mobile Phase Water-methanol-acetonitrile-triethylamine (68.7:25:6:0.3, v/v/v/v), pH 6.5 [11] Flow Rate 1.0 mL/min [11] Detection UV at 237 nm [11] Chiral Separation Column Polysaccharide stationary phase [1] Chiral Mobile Phase n-hexane-ethanol (75:25, v/v) [1]
Biological Activity and Signaling Pathway
10,11-Dihydroxycarbamazepine, as a metabolite of carbamazepine, is known to interact with voltage-gated sodium channels, which are the primary therapeutic targets of the parent drug.[1] Carbamazepine modulates these channels in a use- and voltage-dependent manner, showing a higher affinity for the inactivated state of the channel.[12] This action stabilizes the neuronal membrane and limits repetitive firing of action potentials, which is the basis of its anticonvulsant effect. It is presumed that 10,11-dihydroxycarbamazepine contributes to this overall pharmacological effect.
Proposed Mechanism of Action on Voltage-Gated Sodium Channels
The following diagram illustrates the proposed interaction of carbamazepine and its metabolites with voltage-gated sodium channels.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 10,11-dihydroxycarbamazepine. The described synthetic route offers a practical method for obtaining this important metabolite for research purposes. The comprehensive characterization protocols, including NMR, mass spectrometry, and HPLC, ensure the unambiguous identification and purity assessment of the synthesized compound. Understanding the synthesis and properties of 10,11-dihydroxycarbamazepine is crucial for elucidating the complete pharmacological and toxicological profile of carbamazepine and for the development of new antiepileptic drugs. Further research is warranted to fully delineate its specific contributions to the clinical effects of its parent compounds and to explore its own potential therapeutic applications.
References
- 1. Chiral separation of 10,11-dihydro-10, 11-trans-dihydroxycarbamazepine, a metabolite of carbamazepine with two asymmetric carbons, in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10,11-Dihydroxycarbamazepine | C15H14N2O3 | CID 83852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Prediction of drug-drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2000001416A1 - Pharmaceutical compositions containing low-melting waxes - Google Patents [patents.google.com]
- 8. WO2006075925A2 - Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide - Google Patents [patents.google.com]
- 9. First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine | C15H14N2O3 | CID 114725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (10R,11R)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide | C15H14N2O3 | CID 13726064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
